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molecular formula C20H23N B8764422 N,N-Dimethyl-5-methylene-10,11-dihydro-5H-dibenzo(a,d)cycloheptene-10-ethylamine

N,N-Dimethyl-5-methylene-10,11-dihydro-5H-dibenzo(a,d)cycloheptene-10-ethylamine

Cat. No. B8764422
M. Wt: 277.4 g/mol
InChI Key: ODNWXHGQXNJQFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03991102

Procedure details

A mixture of 8 g. (0.027 mole) of 10-(2-dimethylaminoethyl)-10,11-dihydro-5-methyl-5H-dibenzo[a,d]cyclohepten-5-ol and 250 ml. 2M-sulfuric acid is refluxed for 2 hours. The mixture is cooled in ice and made basic by the addition of solid potassium hydroxide. The mixture is extraced with methylene chloride. The methylene chloride is washed with water, dried over anhydrous magnesium sulfate and evapored in vacuo. The oily residue is distilled at 140° C/0.5 mm and the distillate is dissolved in ethanol. The resulting precipitate is filtered and recrystallized from diethylether-ethanol 1:1 to give the product 10-(2-dimethylaminoethyl)-10,11-dihydro-5-methylene-5H-dibenzo[a,d]cycloheptene, m.p. 171° to 172 C.
Name
10-(2-dimethylaminoethyl)-10,11-dihydro-5-methyl-5H-dibenzo[a,d]cyclohepten-5-ol
Quantity
0.027 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:22])[CH2:3][CH2:4][CH:5]1[C:11]2[CH:12]=[CH:13][CH:14]=[CH:15][C:10]=2[C:9]([CH3:17])(O)[C:8]2[CH:18]=[CH:19][CH:20]=[CH:21][C:7]=2[CH2:6]1.S(=O)(=O)(O)O.[OH-].[K+]>C(Cl)Cl>[CH3:22][N:2]([CH3:1])[CH2:3][CH2:4][CH:5]1[C:11]2[CH:12]=[CH:13][CH:14]=[CH:15][C:10]=2[C:9](=[CH2:17])[C:8]2[CH:18]=[CH:19][CH:20]=[CH:21][C:7]=2[CH2:6]1 |f:2.3|

Inputs

Step One
Name
10-(2-dimethylaminoethyl)-10,11-dihydro-5-methyl-5H-dibenzo[a,d]cyclohepten-5-ol
Quantity
0.027 mol
Type
reactant
Smiles
CN(CCC1CC2=C(C(C3=C1C=CC=C3)(O)C)C=CC=C2)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of 8 g
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled in ice
WASH
Type
WASH
Details
The methylene chloride is washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
The oily residue is distilled at 140° C/0.5 mm
DISSOLUTION
Type
DISSOLUTION
Details
the distillate is dissolved in ethanol
FILTRATION
Type
FILTRATION
Details
The resulting precipitate is filtered
CUSTOM
Type
CUSTOM
Details
recrystallized from diethylether-ethanol 1:1

Outcomes

Product
Name
Type
product
Smiles
CN(CCC1CC2=C(C(C3=C1C=CC=C3)=C)C=CC=C2)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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